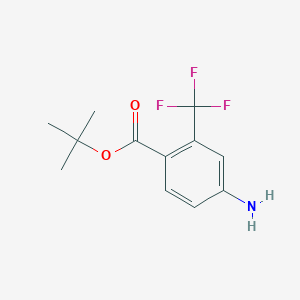

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-(trifluoromethyl)benzoate typically involves the esterification of 4-amino-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or esters.

Aplicaciones Científicas De Investigación

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the development of drugs with enhanced bioavailability and metabolic stability. In materials science, it is used in the synthesis of polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects.

Comparación Con Compuestos Similares

- 4-amino-2-(trifluoromethyl)benzoic acid

- tert-butyl 4-amino-2-methylbenzoate

- tert-butyl 4-amino-2-chlorobenzoate

Comparison: Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and chemical research.

Actividad Biológica

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The chemical structure can be represented as follows:

This structure includes:

- A tert-butyl group, enhancing lipophilicity.

- An amino group, which can participate in hydrogen bonding.

- A trifluoromethyl group, known for increasing metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are key mechanisms identified in recent studies:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and neurotransmitter uptake .

- Modulation of Receptor Activity : Research indicates that this compound may act as an antagonist or modulator at specific receptors, influencing cellular signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 0.5 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections .

Case Study 2: Neurotransmitter Uptake Inhibition

A study focused on the effects of this compound on serotonin uptake revealed that it inhibited the serotonin transporter (SERT) with an IC50 value of approximately 100 nM. This suggests its potential application in treating mood disorders by modulating serotonin levels in the brain .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its lipophilic nature. Studies have shown that the trifluoromethyl group enhances metabolic stability, potentially leading to prolonged action in vivo .

Toxicological assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further development in clinical settings. However, more comprehensive studies are needed to fully understand its safety profile.

Propiedades

IUPAC Name |

tert-butyl 4-amino-2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJQXSMSVHCCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.